molecular formula C15H17N5O6 B2676161 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1351648-71-9

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Cat. No.: B2676161
CAS No.: 1351648-71-9
M. Wt: 363.33
InChI Key: UUPWOYORHNKNOG-UHFFFAOYSA-N
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Description

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, particularly in the field of multidrug resistance (MDR) reversal. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its favorable pharmacokinetic properties and its presence in pharmacologically active molecules . The specific combination of the 1,2,4-oxadiazole moiety linked to an azetidine ring and a pyridine-3-yl group is designed to mimic structural elements found in potent P-glycoprotein (P-gp) inhibitors . P-gp is an ATP-binding cassette (ABC) transporter that is constitutively expressed in various tissues and is frequently overexpressed in tumor cells, where it actively effluxes a wide range of chemotherapeutic agents, leading to treatment failure . Research on closely related structural analogs suggests that this compound may act as a promising inhibitor of P-gp efflux activity . Molecular docking studies of similar molecules demonstrate the potential for strong binding affinity and high surface complementarity with the transmembrane domain of P-gp, potentially through interactions with key residues involved in its ATP hydrolytic function . By inhibiting P-gp, this compound is a candidate for investigational use in in vitro models to sensitize MDR cancer cells to cytotoxic drugs like doxorubicin, thereby helping to overcome chemoresistance . Its research value lies in its potential as a chemical tool for probing P-gp function and developing novel therapeutic strategies against resistant cancers.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2.C2H2O4/c1-9-15-13(20-17-9)10-6-18(7-10)8-12(19)16-11-3-2-4-14-5-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWOYORHNKNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel derivative that incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O6SC_{14}H_{17}N_{5}O_{6}S with a molecular weight of 383.38 g/mol. It features a unique combination of azetidine and pyridine moieties along with the oxadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Studies indicate that derivatives of 1,2,4-oxadiazoles demonstrate strong bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus< 50 µg/mL
Other derivativesE. coli< 100 µg/mL

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been explored in several studies:

  • Cell Viability : In vitro tests have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation significantly. For example, compounds similar to the one have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Cell LineIC50 (µM)
A549 (Lung Cancer)15
HepG2 (Liver Cancer)20

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

  • Normal Cell Lines : The compound was tested against L929 fibroblast cells and showed low cytotoxicity at concentrations up to 100 µM. Notably, some derivatives even enhanced cell viability at lower concentrations .

The mechanism underlying the biological activities of 1,2,4-oxadiazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Many compounds disrupt key enzymatic pathways in bacteria and cancer cells.
  • Interference with DNA Replication : Some studies suggest that these compounds may interact with DNA or RNA synthesis processes.

Case Studies

Recent investigations into the biological activities of oxadiazole derivatives highlight their potential applications:

  • Antibacterial Study : A study conducted on a series of oxadiazole derivatives revealed that those incorporating azetidine structures exhibited enhanced antibacterial effects compared to their non-substituted counterparts .
  • Cancer Research : Another study focused on the anticancer efficacy of pyridine-based oxadiazoles indicated promising results against breast cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the thiazole and azetidine moieties enhances the compound's efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 8 µg/mL
Escherichia coli0.5 - 8 µg/mL

A study demonstrated that this compound shows synergistic effects when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and exhibits cytotoxic effects with IC50 values ranging from:

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5Apoptosis via caspase activation
A5495.0Apoptosis via caspase activation

The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers, suggesting that the compound may protect against oxidative damage in cellular systems .

Case Studies

  • Antimicrobial Efficacy : A recent study tested a series of oxadiazole derivatives against multi-drug resistant bacterial strains. The results highlighted a synergistic effect when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
  • Cancer Treatment : In a preclinical trial involving human cancer cell lines, the compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents. This study emphasized the need for further investigation into its use as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Key Observations:

Core Flexibility :

  • The azetidine-oxadiazole-acetamide scaffold (target compound and ) offers modularity for substituent variation, contrasting with rigid cephalosporin () or pyrazole () cores.
  • The pyridin-3-yl group in the target compound may enhance target binding compared to cyclopropyl () due to π-π stacking or hydrogen bonding .

Synthetic Challenges :

  • Cephalosporin derivatives show stark yield differences (2% vs. 54%), likely due to steric effects of substituents (e.g., dichlorophenyl vs. p-tolyl) .
  • Oxadiazole synthesis generally requires mild conditions, but azetidine functionalization may introduce steric hindrance .

Biological Activity: Cephalosporins (16b, 16e) target non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole-azetidine motif may enhance penetration or stability in bacterial environments .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Signatures :

    • The target compound’s oxadiazole C=N stretch (~1660 cm⁻¹) and acetamide C=O (~1769 cm⁻¹) align with cephalosporin derivatives .
    • Azetidine protons in the target compound would likely resonate at δ 3.5–4.5 ppm (similar to cyclopropyl analog in ) .
  • Solubility :

    • Oxalate salt formation (target compound, ) improves aqueous solubility versus neutral analogs (e.g., pyrazole derivative in ) .

Contradictions and Limitations

  • Activity Data Gaps : Direct biological data for the target compound is absent, requiring extrapolation from structurally dissimilar cephalosporins or kinase inhibitors.
  • Synthetic Feasibility : High-yield synthesis (e.g., 54% for 16b) suggests feasibility for azetidine-oxadiazole systems, but steric effects may limit generality .

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